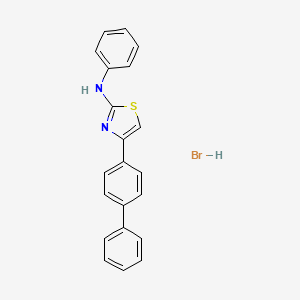

Phenyl(4-(4-phenylphenyl)(2,5-thiazolyl))amine, hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenyl(4-(4-phenylphenyl)(2,5-thiazolyl))amine, hydrobromide is a complex organic compound with the molecular formula C21H17BrN2S. This compound is notable for its unique structure, which includes a thiazole ring and multiple phenyl groups. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(4-(4-phenylphenyl)(2,5-thiazolyl))amine, hydrobromide typically involves the reaction of 4-bromophenylamine with 2,5-dibromothiazole in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures to facilitate the coupling reaction. The resulting product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl(4-(4-phenylphenyl)(2,5-thiazolyl))amine, hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazoles.

Wissenschaftliche Forschungsanwendungen

Phenyl(4-(4-phenylphenyl)(2,5-thiazolyl))amine, hydrobromide is used in various scientific research fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and protein binding.

Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of Phenyl(4-(4-phenylphenyl)(2,5-thiazolyl))amine, hydrobromide involves its interaction with specific molecular targets. The thiazole ring and phenyl groups allow it to bind to proteins and enzymes, affecting their activity. This binding can modulate various biochemical pathways, making it useful in research related to enzyme inhibition and protein-protein interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Phenyl(4-(4-methoxyphenyl)(2,5-thiazolyl))amine, hydrobromide

- Phenyl(4-(4-chlorophenyl)(2,5-thiazolyl))amine, hydrobromide

- Phenyl(4-(4-fluorophenyl)(2,5-thiazolyl))amine, hydrobromide

Uniqueness

Phenyl(4-(4-phenylphenyl)(2,5-thiazolyl))amine, hydrobromide is unique due to its specific arrangement of phenyl groups and the thiazole ring. This structure imparts distinct chemical properties, such as enhanced stability and specific binding affinities, which are not observed in its analogs.

Biologische Aktivität

Phenyl(4-(4-phenylphenyl)(2,5-thiazolyl))amine, hydrobromide, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiproliferative research. This compound belongs to a broader class of heterocyclic compounds known for their diverse pharmacological properties. The focus of this article is to explore its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H17BrN2S with a molecular weight of 409.3 g/mol. Its structure features a thiazole ring which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H17BrN2S |

| Molecular Weight | 409.3 g/mol |

| CAS Number | 42056-68-8 |

Synthesis

The synthesis of this compound typically involves a Suzuki coupling reaction between N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-pyridin-2-amine and substituted phenyl boronic acids. The reaction requires a palladium catalyst and is performed under heating in an organic solvent. This synthetic pathway is crucial for producing compounds with desired biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study hypothesized that its antimicrobial effects stem from interactions with specific bacterial targets. In vitro assays have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating bacterial infections .

Antiproliferative Activity

The compound has also shown promise as an antiproliferative agent. In cell culture studies, it was observed to inhibit the growth of cancer cell lines effectively. The mechanism of action appears to involve the induction of apoptosis in cancer cells, although the precise pathways remain to be fully elucidated .

Study on Antileishmanial Activity

A related study explored the biological activity of 4-phenyl-1,3-thiazole-2-amines against Leishmania amazonensis. While not directly testing Phenyl(4-(4-phenylphenyl)(2,5-thiazolyl))amine itself, it provided insights into the thiazole scaffold's potential as an antileishmanial agent. The most effective compound in this series exhibited an IC50 value of 20.78 μM against promastigotes with a selectivity index (SI) indicating low cytotoxicity towards mammalian cells .

Target Fishing Studies

Target fishing studies conducted on similar thiazole derivatives have suggested that S-methyl-5-thioadenosine phosphorylase could be a potential target for these compounds. This finding highlights the importance of identifying molecular targets to enhance therapeutic efficacy while minimizing side effects .

Eigenschaften

IUPAC Name |

N-phenyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2S.BrH/c1-3-7-16(8-4-1)17-11-13-18(14-12-17)20-15-24-21(23-20)22-19-9-5-2-6-10-19;/h1-15H,(H,22,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGXPXHGVDZZBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=CC=C4.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.